O-Methylpallidine

Descripción general

Descripción

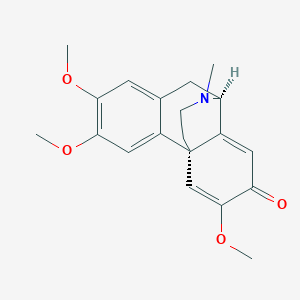

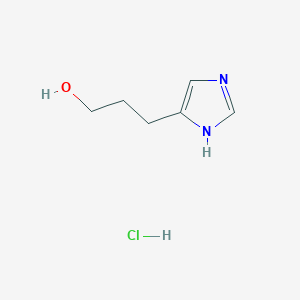

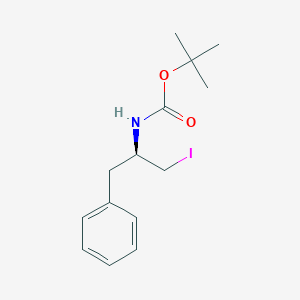

O-Methylpallidine is a naturally occurring Morphinan alkaloid characterized by a B/C-trans-hydrophenanthrene framework. This compound has been the subject of research due to its complex molecular structure and the challenges associated with its synthesis. The stereocontrolled total synthesis of (-)-O-methylpallidinine has been successfully achieved, highlighting the compound's significance in the field of organic chemistry and its potential applications in medicinal chemistry .

Synthesis Analysis

The synthesis of (-)-O-methylpallidinine has been accomplished starting from a chiral bicyclo[3.2.1]octenone building block. A key step in this process is the single-step dihydrophenanthrene formation reaction, which is crucial for constructing the compound's intricate framework . Another approach to synthesizing O-methylpallidinine involves a 16-step process starting from 1,4-cyclohexanedione and 3-bromoveratrole, utilizing a novel method for preparing the morphinan skeleton by adding diazomethane to an aryloctahydroquinolinium salt . These studies demonstrate the complexity and innovation required in the synthesis of such advanced molecular structures.

Molecular Structure Analysis

The molecular structure of O-methylpallidine is part of a broader class of compounds that includes various methylhydroxylamines. While not directly studying O-methylpallidine, research on the molecular structures of related compounds like O-methylhydroxylamine and its derivatives has been conducted using electron diffraction. These studies reveal that the principal conformer present in these molecules is the anti conformation about the N-O bond. Additionally, it was found that N-O bond lengths increase with methyl substitution, which could be relevant for understanding the structural aspects of O-methylpallidine .

Chemical Reactions Analysis

Although the provided data does not include specific chemical reactions of O-methylpallidine, the synthesis methods employed in the creation of this compound involve a series of chemical reactions that are noteworthy. The innovative approaches used in the synthesis of O-methylpallidine, such as the dihydrophenanthrene formation and the addition of diazomethane to an aryloctahydroquinolinium salt, are indicative of the complex chemical reactions that underpin the construction of this molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of O-methylpallidine are not directly detailed in the provided papers. However, the research on related methylhydroxylamine compounds provides insights into how methyl substitution can affect bond lengths and conformations, which are important factors in determining the physical and chemical properties of a molecule. The anti conformation about the N-O bond and the variations in bond lengths with methyl substitution suggest that O-methylpallidine may exhibit unique properties that could be further explored in subsequent research .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Biology

O-Methylpallidine has been identified as a component in the phytochemical investigation of Guatteria multivenia roots, along with other alkaloids and sesquiterpenes. This study discovered new compounds, guatterin A and dihydromadolin-K, and isolated known compounds, including O-methylpallidine, for the first time from this species. The isolation of O-methylpallidine and its co-compounds could contribute to understanding the chemical biology of Guatteria multivenia and its potential applications in various fields, including medicinal chemistry (Zhang et al., 2002).

Alkaloid Research and Potential Medical Applications

In a preliminary phytochemical study of the Ecuadorian plant Croton elegans Kunth, O-methylpallidine was identified among the secondary metabolites. The isolation and characterization of O-methylpallidine, along with other alkaloids like (+) -pallidine, indicate the plant's complex chemical composition and potential for medicinal applications, reflecting the significance of alkaloid research in discovering new therapeutic agents (Herrera et al., 2018).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

O-Methylpallidine is a natural product of Guatteria, Annonaceae

Mode of Action

It is known that O-Methylpallidine can be used as a reference standard , but the specifics of its interaction with its targets and the resulting changes are not well-documented

Biochemical Pathways

It is known that O-Methylpallidine is a natural product of Guatteria, Annonaceae , but the specific pathways it affects and their downstream effects are not well-documented

Action Environment

It is known that O-Methylpallidine is relatively stable at room temperature but may decompose at high temperatures

Propiedades

IUPAC Name |

(1S,9S)-4,5,13-trimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,10,13-pentaen-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-21-6-5-20-11-19(25-4)16(22)9-14(20)15(21)7-12-8-17(23-2)18(24-3)10-13(12)20/h8-11,15H,5-7H2,1-4H3/t15-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBPGJIUVRZHFCM-YWZLYKJASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C=C(C(=O)C=C2C1CC4=CC(=C(C=C34)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@]23C=C(C(=O)C=C2[C@@H]1CC4=CC(=C(C=C34)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-Methylpallidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is O-Methylpallidine and where is it found in nature?

A1: O-Methylpallidine is a morphinandienone alkaloid. It has been isolated from several plant species, including Ocotea acutangula [], Guatteria multivenia [], Croton elegans [], Alseodaphne perakensis [], Cocculus laurifolius [], and Rhigiocarya racemifera [].

Q2: Has O-Methylpallidine been found to exist naturally in different enantiomeric forms?

A2: Yes. Both (+) and (-) enantiomers of O-Methylpallidine have been found in nature. For example, (+) -O-methylpallidine was identified in Croton elegans [], while the (-) enantiomer, also known as sebiferine, was identified in Alseodaphne perakensis [].

Q3: Are there any known derivatives of O-Methylpallidine?

A3: Yes, researchers have identified a methiodide salt of O-Methylpallidine. Additionally, sodium borohydride reduction of O-Methylpallidine yields two diastereomeric alcohols [].

Q4: Has O-Methylpallidine been the subject of any computational chemistry studies?

A4: While computational studies specifically focusing on O-Methylpallidine are limited within the provided research excerpts, the elucidation of its structure, particularly through NMR analyses, provides a foundation for future computational studies [, , ]. These could involve molecular modeling, docking simulations, and QSAR studies to explore its potential interactions with biological targets.

Q5: What analytical techniques have been used to isolate and characterize O-Methylpallidine?

A5: Various techniques have been employed for the isolation and characterization of O-Methylpallidine. These include:

- Chromatography: Centrifugal chromatography and thin-layer chromatography (TLC) have been utilized for the separation and purification of O-Methylpallidine from plant extracts [].

- Spectroscopy:

- NMR: 1H NMR, 13C NMR, HSQC, HMBC, COSY, and NOESY have been instrumental in determining the structure and stereochemistry of O-Methylpallidine [, , , ].

- UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, aiding in structural characterization [].

- IR Spectroscopy: IR spectroscopy helps identify functional groups present in the molecule, such as the α,β-unsaturated carbonyl group in O-Methylpallidine [].

- Mass Spectrometry: Mass spectrometry has been used to determine the molecular weight and fragmentation pattern of O-Methylpallidine [].

- Polarimetry: Polarimetry measurements help determine the optical rotation of O-Methylpallidine, distinguishing between its enantiomers [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one](/img/structure/B131684.png)

![(betaS)-beta-[(1,1-tert-Butyloxycarbonyl)amino]-4-benzyloxy-benzenepropanoic Acid Methyl Ester](/img/structure/B131694.png)

![methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate](/img/structure/B131701.png)

![methyl (1S,3aS,3bS,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,9b,10,11-decahydroindeno[5,4-f]quinoline-1-carboxylate](/img/structure/B131703.png)